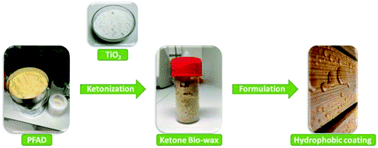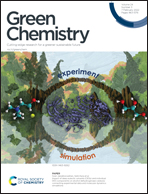Assessment of the environmental sustainability of solvent-less fatty acid ketonization to bio-based ketones for wax emulsion applications†
Green Chemistry Pub Date: 2021-08-16 DOI: 10.1039/D1GC02430B
Abstract
The environmental and economic challenges currently faced by the wax market may be addressed by the use of sustainable bio-based alternatives. Hereto, ketonization of vegetable oils and animal fats is a potential clean reaction route towards ketone bio-waxes. In the presence of a heterogeneous TiO2 catalyst, palm fatty acid distillate (PFAD) and other commercial feedstock are selectively coupled to bio-waxes in a solvent-less liquid phase ketonization process. The resulting ketone bio-waxes show similar, if not better water repellence properties than the current benchmark paraffin waxes when tested as hydrophobization agents in aqueous wax emulsions for wood composite materials. Despite the efficient utilization of biomass carbon in accord with the prescribed Green Chemistry principles in the catalytic ketonization reaction, sustainable end products are not always guaranteed. Depending on the substrate and system scenario, the comparative life cycle assessment (LCA) shows significantly lower or higher carbon footprints in comparison to fossil paraffin. Cultivation of biomass feedstock, catalyst production and the end-of-life phase are identified as the three major hotspots in the life cycle, while the gate-to-gate impact of the proposed ketonization process design itself is rather limited. Advice is formulated to considerably improve LCA of ketone bio-waxes, achieving sustainable waxy products with appreciably lower CO2 footprints than the fossil paraffin waxes.

Recommended Literature
- [1] Rocking-chair Na-ion hybrid capacitor: a high energy/power system based on Na3V2O2(PO4)2F@PEDOT core–shell nanorods†
- [2] Infrared spectroscopic studies on cations in zeolite pores using CH4 as a probe molecule
- [3] Nano-scaling law: geometric foundation of thiolated gold nanomolecules†
- [4] Consumption of organic diets does not affect intake and absorption of zinc and copper in men – evidence from two cross-over trials†
- [5] Surface charge modulation enhanced high stability of gold oxidation intermediates for electrochemical glucose sensors†
- [6] Fast photocatalytic degradation of congo red using CoO-doped β-Ga2O3 nanostructures†
- [7] Polymorphism influences singlet fission rates in tetracene thin films†
- [8] XXIII.—Researches on the atomic weight of graphite
- [9] Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate†
- [10] Front cover










